molecular formula C14H17NO B3154642 1-[(Propylamino)methyl]naphthalen-2-ol CAS No. 780741-05-1

1-[(Propylamino)methyl]naphthalen-2-ol

Cat. No. B3154642
M. Wt: 215.29 g/mol
InChI Key: RSWJZNHQYAXCRF-UHFFFAOYSA-N
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Description

“1-[(Propylamino)methyl]naphthalen-2-ol” is a chemical compound. It has a molecular formula of C14H17NO .


Molecular Structure Analysis

The InChI code for “1-[(Propylamino)methyl]naphthalen-2-ol” is 1S/C15H19NO/c1-15(2,16-3)10-13-12-7-5-4-6-11(12)8-9-14(13)17/h4-9,16-17H,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1-[(Propylamino)methyl]naphthalen-2-ol” is 215.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Nonlinear Optical Properties

  • Third-Order Nonlinear Optical Applications : A derivative, 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol, has been studied for its nonlinear optical properties, showing potential for use in optoelectronics and photonics due to its significant third-order nonlinear effects (Sreenath, Joe, & Rastogi, 2018).

Tautomerism Studies

Catalysis

  • Organocatalysis : A derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, serves as an effective organocatalyst for asymmetric Michael addition, demonstrating its significance in catalysis and synthetic chemistry (Cui Yan-fang, 2008).

Anticancer Potential

Molecular Docking and Computational Studies

properties

IUPAC Name

1-(propylaminomethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-8,15-16H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWJZNHQYAXCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Propylamino)methyl]naphthalen-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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